4-Bromo-N-ethyl-5-fluoro-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-ethyl-5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFN2O2/c1-2-11-7-4-6(10)5(9)3-8(7)12(13)14/h3-4,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLLDACXHGOJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681499 | |
| Record name | 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-27-2 | |
| Record name | 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 4 Bromo N Ethyl 5 Fluoro 2 Nitroaniline
Established Synthetic Routes to Substituted Nitroanilines
The preparation of substituted nitroanilines relies on a toolkit of fundamental aromatic functionalization reactions. The sequence and conditions of these reactions are critical for achieving the desired substitution pattern.
The introduction of a nitro (-NO₂) group onto an aniline (B41778) or haloaniline ring is a classic example of electrophilic aromatic substitution. The most common method involves the use of a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). bloomtechz.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. bloomtechz.com
However, the direct nitration of anilines can be problematic. The strongly acidic conditions will protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can lead to undesired products and slower reaction rates. minia.edu.egyoutube.com Furthermore, the amino group is susceptible to oxidation by nitric acid. To circumvent these issues, the amino group is often protected, typically by acetylation with acetic anhydride (B1165640) to form an acetanilide (B955). google.com The resulting acetamido group (-NHCOCH₃) is still an activating ortho-, para-director but is less basic and less prone to oxidation, allowing for a cleaner, more controlled nitration. minia.edu.eglibretexts.org Following nitration, the acetyl group can be easily removed by acid or base hydrolysis. google.com
Modern approaches also utilize alternative nitrating agents, such as iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) or ceric ammonium (B1175870) nitrate (CAN), which can offer milder reaction conditions and improved regioselectivity for certain substrates. rsc.orgresearchgate.net
Table 1: Overview of Common Nitration Strategies for Aniline Derivatives
| Nitrating Reagent | Typical Conditions | Key Features & Considerations | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | 0-25 °C | Classical and widely used method. Requires careful temperature control. Can lead to oxidation and meta-products if amine is unprotected. | bloomtechz.com |
| HNO₃ in Acetic Anhydride | 0-10 °C | Often used for protected anilines (acetanilides). Milder than mixed acid. | google.com |
| Fe(NO₃)₃·9H₂O | Varies (e.g., reflux in acetonitrile) | Promotes ortho-nitration in certain aniline derivatives. Less harsh than mixed acid. | rsc.org |
| tert-Butyl Nitrite (TBN) | Acetonitrile (B52724), 80 °C | Provides regioselective nitration for N-alkyl anilines under mild conditions. | nih.govresearchgate.net |
The introduction of halogen atoms onto an aromatic ring is another key electrophilic aromatic substitution.
Bromination is typically achieved by reacting the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Br-Br bond, creating a more powerful electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org The directing effects of existing substituents on the ring play a crucial role in determining the position of bromination. Activating groups (like -NH₂, -NHEt, -OH) and other halogens direct the incoming bromine to the ortho and para positions. minia.edu.egpressbooks.pub
Fluorination by direct reaction with elemental fluorine (F₂) is highly exothermic and explosive, making it impractical for most laboratory syntheses. Therefore, fluorine atoms are usually introduced by other means, such as nucleophilic aromatic substitution on a suitably activated ring (e.g., the Schiemann reaction) or by starting with a pre-fluorinated building block. In the context of synthesizing 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline, it is most practical to begin with a commercially available fluoroaniline (B8554772) derivative.
Introducing an ethyl group onto the nitrogen atom of the aniline can be accomplished through several methods. The classical approach involves an Sₙ2 reaction between the amine and an ethyl halide (e.g., ethyl bromide or ethyl iodide). While straightforward, this method often suffers from a lack of selectivity, leading to over-alkylation to form tertiary amines and even quaternary ammonium salts. rsc.org
More modern, efficient, and atom-economical methods have been developed, with the "borrowing hydrogen" (or hydrogen autotransfer) strategy being particularly prominent. researchgate.netnih.gov This one-pot process uses an alcohol (in this case, ethanol) as the alkylating agent, catalyzed by a transition metal complex (commonly based on ruthenium, iridium, or manganese). rsc.orgunica.itresearchgate.net The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate (acetaldehyde). researchgate.netacs.org The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-ethylated amine. rsc.org The only byproduct of this elegant process is water, making it a green and sustainable alternative to traditional methods. nih.govnih.gov
Table 2: Comparison of N-Alkylation Techniques for Amines
| Method | Alkylating Agent | Catalyst/Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Sₙ2 Reaction | Ethyl Halide (e.g., C₂H₅Br) | Base (e.g., K₂CO₃) | Simple concept. | Poor selectivity (over-alkylation), waste generation (salt byproduct). | rsc.org |
| Borrowing Hydrogen | Ethanol (B145695) (C₂H₅OH) | Transition Metal Catalyst (e.g., Ru, Ir, Fe, Mn complexes) + Base | High atom economy, green (water is the only byproduct), high selectivity for mono-alkylation. | Requires specific catalysts, may require elevated temperatures. | researchgate.netnih.govacs.orgrsc.org |
| Reductive Amination | Acetaldehyde (CH₃CHO) | Reducing Agent (e.g., NaBH₃CN) | Good selectivity. | Requires stoichiometric amounts of reducing agent, handling of volatile aldehyde. | rsc.org |
Targeted Synthesis of this compound and Analogues
The synthesis of a polysubstituted compound like this compound requires a careful, multi-step approach where the order of reactions is paramount to ensure the correct placement of each substituent.
Two plausible synthetic routes can be proposed, primarily differing in the stage at which the N-ethyl and nitro groups are introduced. A likely starting material for either route is the commercially available 4-bromo-5-fluoroaniline .
Route A: Nitration followed by N-Alkylation
This route prioritizes the challenging nitration step under controlled conditions.
Protection: The amino group of 4-bromo-5-fluoroaniline is first protected as an acetanilide by reacting it with acetic anhydride. This prevents oxidation and modulates the directing effect of the nitrogen substituent.
Nitration: The resulting 4-bromo-5-fluoroacetanilide is then nitrated. As discussed in the following section, the combined directing effects of the substituents strongly favor the introduction of the nitro group at the C2 position to yield 4-bromo-5-fluoro-2-nitroacetanilide. This strategy is supported by patents for analogous compounds where nitration of a protected haloaniline is a key step. google.comgoogle.com
Deprotection: The acetyl group is removed via hydrolysis to give 4-bromo-5-fluoro-2-nitroaniline.
N-Alkylation: The final step is the ethylation of the deactivated 4-bromo-5-fluoro-2-nitroaniline. While the electron-withdrawing nitro group reduces the nucleophilicity of the amine, N-alkylation of nitroanilines can be achieved using methods like the borrowing hydrogen catalysis, potentially requiring more forcing conditions. bgu.ac.il
Route B: N-Alkylation followed by Nitration
This route introduces the ethyl group early in the sequence.
N-Alkylation: 4-bromo-5-fluoroaniline is directly ethylated to form N-ethyl-4-bromo-5-fluoroaniline. A selective method such as borrowing hydrogen catalysis would be ideal to prevent over-alkylation.
Nitration: The resulting N-ethyl-4-bromo-5-fluoroaniline is nitrated. The N-ethylamino group is a powerful activating group, which facilitates the reaction but also increases the risk of side reactions. Careful control of nitration conditions (e.g., using a milder nitrating agent like tert-butyl nitrite) would be crucial to selectively obtain the desired this compound. nih.govx-mol.com
The target molecule is achiral, so stereochemical control is not a factor. The critical challenge is regioselectivity—ensuring each substituent is added to the correct position on the aromatic ring. This is dictated by the electronic effects of the groups already present. libretexts.org
In the key nitration step of either proposed route (on 4-bromo-5-fluoroacetanilide or N-ethyl-4-bromo-5-fluoroaniline), the regiochemical outcome is governed by the powerful ortho-, para-directing effects of the substituents:
Amino/Acetamido Group (at C1): This is a strong ortho-, para-director, activating the C2 and C6 positions. minia.edu.eg
Bromine (at C4): This is a deactivating but ortho-, para-director, activating the C3 and C5 positions (relative to the bromine, which are the C1 and C5 positions on the ring). libretexts.orgpressbooks.pub It also directs to the C2 position (ortho).
Fluorine (at C5): This is also a deactivating ortho-, para-director, activating the C2 and C6 positions (relative to the fluorine, which are the C4 and C6 positions on the ring). libretexts.orgpressbooks.pub
Critically, all three substituents direct the incoming electrophile (the nitronium ion) to the C2 and/or C6 positions. The C2 position is ortho to the activating amino/acetamido group and the fluorine atom, and para to the bromine atom. The C6 position is ortho to the amino/acetamido group and the fluorine atom. The strong para-directing influence of the bromine atom at C4 synergizes with the ortho-directing effects of the groups at C1 and C5, making the C2 position the most electronically favorable site for substitution. Therefore, nitration is expected to proceed with high regioselectivity to yield the desired 2-nitro isomer. rsc.orgresearchgate.net
Compound Index
Optimization of Reaction Conditions and Yields
The preparation of this compound involves multiple synthetic steps, primarily centered on electrophilic aromatic substitution and N-alkylation. While specific, detailed optimization studies for this exact molecule are not extensively documented in publicly available literature, the synthesis generally proceeds through the nitration of a protected aniline precursor, followed by alkylation.
A plausible synthetic pathway begins with a compound like 2-bromo-5-fluoroaniline. The aniline's amino group is first protected, often as an acetanilide, to control the regioselectivity of the subsequent nitration step. The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. google.com Following nitration, the protecting group is removed via hydrolysis to yield 4-bromo-5-fluoro-2-nitroaniline. The final step is the N-alkylation of this intermediate with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base like cesium carbonate, to yield the target compound. researchgate.net
Due to the lack of specific published data for this compound, the following table illustrates the conceptual parameters that would be optimized in a typical synthesis, rather than presenting experimental results.
Table 1: Illustrative Parameters for Optimization in the Synthesis of this compound This table is a conceptual guide to the types of variables chemists would adjust to optimize the synthesis and does not represent actual experimental data.
| Reaction Step | Parameter to Optimize | Potential Impact on Yield and Purity |
|---|---|---|
| Nitration | Temperature | Lower temperatures often increase regioselectivity and prevent side reactions, but may slow the reaction rate. |
| Nitrating Agent Ratio | The ratio of nitric acid to sulfuric acid affects the electrophilicity of the nitronium ion and can influence yield. | |
| Solvent | The choice of solvent (e.g., sulfuric acid, acetic anhydride) can impact reagent solubility and reaction pathway. google.com | |
| N-Alkylation | Base | The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃) can affect the deprotonation of the aniline and influence the rate of alkylation. researchgate.net |
| Ethylating Agent | The reactivity of the ethylating agent (e.g., ethyl iodide vs. ethyl bromide) impacts reaction time and temperature requirements. |
Exploration of Green Chemistry Principles in Synthetic Pathways
In recent years, the principles of green chemistry have become increasingly important in guiding the development of synthetic routes for chemical manufacturing. The goal is to design processes that are more environmentally benign, safer, and more efficient in their use of resources. For a multi-step synthesis like that of this compound, applying green chemistry principles could significantly reduce its environmental footprint.
A primary focus of green chemistry is the reduction or elimination of hazardous organic solvents. Traditional reactions, such as nitration and nucleophilic aromatic substitution (SNAr), often rely on large volumes of volatile or toxic solvents like dichloromethane, DMF, or DMSO. nih.govgoogle.com
Research into greener alternatives is ongoing. One promising approach is the use of micellar catalysis, where reactions are conducted in water with the aid of a surfactant. nih.gov The surfactant forms micelles that can solubilize organic reactants, creating a microenvironment that facilitates the reaction, often at or near room temperature. nih.gov This technique has been successfully applied to SNAr reactions, offering a more environmentally friendly alternative to conventional methods. nih.gov
Another approach is the development of solvent-free reaction conditions. organic-chemistry.org For certain reaction types, reactants can be combined directly, sometimes with gentle heating or grinding, to produce the desired product without any solvent. organic-chemistry.org This method, where applicable, dramatically reduces waste and simplifies product purification. organic-chemistry.org While not yet specifically documented for this compound, exploring these methodologies could offer a sustainable synthetic route.
The development of advanced catalysts is a cornerstone of green chemistry. Sustainable catalysts are typically characterized by high efficiency, selectivity, and the ability to be easily separated from the reaction mixture and reused.
For the aromatic substitution steps involved in this synthesis, solid acid catalysts like zeolites have shown significant promise. researchgate.net Zeolites can act as heterogeneous catalysts, providing a shape-selective environment that can favor the formation of a specific desired isomer, thus reducing waste from side-products. researchgate.net A major advantage is that these solid catalysts can be removed by simple filtration and can often be regenerated and reused multiple times, which lowers both cost and environmental impact. researchgate.net
In the context of N-alkylation and other cross-coupling reactions, modern organometallic catalysts, such as those based on palladium, rhodium, or ruthenium, have enabled reactions under milder conditions with greater efficiency. acs.orgyoutube.com Recent research has focused on developing catalysts for SNAr reactions that can activate even normally unreactive aromatic compounds. acs.org Furthermore, phase-transfer catalysts, such as certain quaternary ammonium salts, can facilitate reactions between reactants in different phases (e.g., a solid and a liquid), which can enhance reaction rates and eliminate the need for harsh, single-phase solvent systems. google.com The application of such catalytic systems could significantly improve the sustainability of the synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations between different nuclei, a comprehensive picture of the molecular framework can be assembled. For 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for unambiguous structural assignment.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-ethyl group. The aromatic region would show two signals for the two protons on the benzene (B151609) ring. The proton at the C3 position is anticipated to appear as a doublet due to coupling with the adjacent fluorine atom at C5. The proton at the C6 position would also likely appear as a doublet, coupling to the fluorine at C5.
The N-ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, arising from coupling with the three protons of the adjacent methyl group, and a triplet for the methyl (-CH₃) protons, resulting from coupling to the two methylene protons. The chemical shift of the NH proton can be broad and its position variable depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic H-3 | 7.5 - 8.0 | Doublet (d) | ~2-4 (⁴JH-F) |
| Aromatic H-6 | 6.5 - 7.0 | Doublet (d) | ~8-10 (³JH-F) |
| N-H | 5.0 - 6.0 | Broad Singlet (br s) | - |
| -CH₂- (ethyl) | 3.2 - 3.6 | Quartet (q) | ~7 (³JH-H) |
| -CH₃ (ethyl) | 1.2 - 1.5 | Triplet (t) | ~7 (³JH-H) |
Carbon-13 (¹³C) NMR for Aromatic and Aliphatic Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two signals for the aliphatic carbons of the ethyl group. The carbon atoms directly bonded to electronegative atoms (nitro group, fluorine, bromine, and nitrogen) will be significantly deshielded and appear at higher chemical shifts. The carbon-fluorine coupling will also be observable, providing further structural confirmation.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 (C-NH) | 140 - 150 |
| C2 (C-NO₂) | 135 - 145 |
| C3 | 115 - 125 |
| C4 (C-Br) | 110 - 120 |
| C5 (C-F) | 150 - 160 (doublet, ¹JC-F) |
| C6 | 110 - 120 |
| -CH₂- (ethyl) | 40 - 50 |
| -CH₃ (ethyl) | 10 - 20 |
Fluorine-19 (¹⁹F) NMR for Fluoroaromatic Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the surrounding substituents on the aromatic ring. This signal will likely appear as a doublet of doublets due to coupling with the aromatic protons at C3 and C6.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group. It would also show correlations between the aromatic protons and the fluorine atom.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signals to their corresponding carbon atoms in both the aromatic ring and the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations, for example, between the NH proton and the aromatic carbons C1 and C2, and between the aromatic protons and their neighboring carbons.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Characteristic Vibrations of Nitro, Amine, Halogen, and Aromatic Moieties
The FT-IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Symmetric Stretch | 1335 - 1370 | |
| Amine (N-H) | N-H Stretch | 3300 - 3500 |
| N-H Bend | 1560 - 1640 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 |
Nitro Group: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group are expected.
Amine Group: A characteristic N-H stretching vibration will be observed for the secondary amine.
Halogen Moieties: The C-Br and C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
Aromatic Moieties: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Correlation with Computational Vibrational Frequencies
To achieve a precise assignment of vibrational modes observed in experimental FT-IR and Raman spectra, computational analysis is employed. Density Functional Theory (DFT) calculations, often using basis sets like B3LYP/6-311++G(d,p), are standard for predicting the vibrational frequencies of substituted anilines. chemicalbook.com These theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations in the computational model, allowing for a direct comparison with experimental data.
For this compound, key vibrational modes would be analyzed. For instance, the N-H stretching vibration of the secondary amine, the asymmetric and symmetric stretches of the nitro (NO₂) group, and the C-Br and C-F stretching modes are of particular interest. The correlation between the calculated and experimental frequencies would allow for an unambiguous assignment of these bands, confirming the presence and electronic environment of the respective functional groups.
A hypothetical correlation table might look as follows, based on typical values for similar structures:
| Functional Group | Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Predicted Computational Frequency (cm⁻¹) |
| N-H (Amine) | Stretching | 3350 - 3450 | 3380 |
| C-H (Aromatic) | Stretching | 3050 - 3150 | 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2970 | 2920 |
| NO₂ (Nitro) | Asymmetric Stretch | 1510 - 1560 | 1545 |
| NO₂ (Nitro) | Symmetric Stretch | 1335 - 1385 | 1360 |
| C-N (Amine) | Stretching | 1250 - 1350 | 1300 |
| C-F (Fluoro) | Stretching | 1100 - 1250 | 1180 |
| C-Br (Bromo) | Stretching | 500 - 650 | 580 |
Note: This table is illustrative and based on general spectroscopic principles, not on specific experimental data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Both ESI-MS and EI-MS would be valuable for the analysis of this compound.
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is ideal for determining the accurate molecular weight of the compound. The molecule would typically be protonated to form the [M+H]⁺ ion. Given the molecular formula C₈H₈BrFN₂O₂, the expected monoisotopic mass of the neutral molecule is approximately 260.98 g/mol . The high-resolution mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), providing strong evidence for its presence.
Electron Ionization (EI-MS): EI-MS is a higher-energy technique that induces extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely include:
Loss of the ethyl group ([M-C₂H₅]⁺).
Loss of the nitro group ([M-NO₂]⁺).
Cleavage of the bromine atom ([M-Br]⁺).
Sequential loss of fragments, providing insight into the connectivity of the molecule.
A representative table of expected mass fragments is provided below:
| Ion | m/z (for ⁷⁹Br) | Identity |
| [M]⁺ | 261 | Molecular Ion |
| [M-C₂H₅]⁺ | 232 | Loss of ethyl group |
| [M-NO₂]⁺ | 215 | Loss of nitro group |
| [M-Br]⁺ | 182 | Loss of bromine atom |
Note: This table is predictive. Actual fragmentation would be confirmed by experimental analysis.
For certain analyses, particularly in complex matrices or for trace-level detection, derivatization can enhance the performance of mass spectrometry. ulisboa.pt Derivatization alters the chemical properties of the analyte to improve its volatility, thermal stability, or ionization efficiency. rsc.orgchemicalbook.com
For anilines, common derivatization strategies include:
Acylation: Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride can increase the volatility of the compound, making it more amenable to Gas Chromatography-Mass Spectrometry (GC-MS).
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which improves thermal stability and chromatographic behavior. rsc.org
Fixed-Charge Derivatization: Reagents that introduce a permanent positive charge can significantly enhance detection sensitivity in ESI-MS. bldpharm.combldpharm.com
These strategies, while not always necessary for the pure compound, are powerful tools in analytical applications. ulisboa.pt
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show characteristic absorption bands.
Substituted nitroanilines typically exhibit strong absorption due to π → π* transitions. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring creates a strong intramolecular charge-transfer (ICT) character. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the solvent polarity. ulisboa.ptsigmaaldrich.com
For this compound, the electronic conjugation involves the benzene ring, the lone pair on the amino nitrogen, and the nitro group. The ethyl group has a minor electronic effect, while the bromine and fluorine atoms act as weak deactivators through their inductive effects but can participate in resonance. The λ_max for the main ICT band would likely fall in the range of 350-430 nm, a region typical for substituted nitroanilines. researchgate.net Studying the spectrum in solvents of varying polarity could reveal a bathochromic (red) or hypsochromic (blue) shift, providing insight into the change in dipole moment upon electronic excitation.
| Compound Type | Electronic Transition | Expected λ_max Range (nm) |
| Substituted Nitroanilines | π → π* (ICT) | 350 - 430 |
| Aromatic Systems | π → π* | 250 - 300 |
Note: This table provides a general range based on literature for analogous compounds. ulisboa.ptresearchgate.netsigmaaldrich.com
Crystallographic and Solid-State Structural Analysis of this compound Currently Unavailable in Public Scientific Literature
A thorough and systematic search of public scientific databases and scholarly publications has revealed a significant lack of available data regarding the crystallographic and solid-state structural analysis of the chemical compound This compound . Despite extensive queries aimed at retrieving single-crystal X-ray diffraction data, information on its molecular geometry, crystal packing, and supramolecular interactions remains unpublished in the accessible scientific domain.
Consequently, it is not possible to provide a detailed analysis as requested on the following topics for This compound :
Crystallography and Solid State Structural Analysis
Supramolecular Interactions in the Crystalline State
Halogen Bonding and Aromatic Stacking Interactions (π-π interactions)
The generation of a scientifically accurate article on these specific crystallographic aspects is entirely dependent on the availability of primary experimental data obtained from single-crystal X-ray diffraction studies. Without access to a Crystallographic Information File (CIF) or a peer-reviewed publication detailing such an analysis for 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline , any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.
It is important to note that while information exists for isomeric and related compounds, the strict focus of the request on This compound precludes the use of data from other molecules, as their distinct structural arrangements would not be representative.
Until such time as the crystal structure of This compound is determined and published, a detailed crystallographic article cannot be compiled.
A comprehensive review of scientific literature reveals a lack of publicly available crystallographic data for the specific compound This compound . Searches for experimental studies detailing the crystal structure, Hirshfeld surface analysis, and polymorphic forms of this molecule have not yielded any specific results. The available data pertains to structurally related isomers and analogs, which cannot be used to accurately describe the crystallographic properties of the title compound as per the strict constraints of the requested article.
Therefore, it is not feasible to generate an article based on the provided outline, as the foundational experimental data required for the sections on crystallography, Hirshfeld surface analysis, and polymorphism is not present in the accessible scientific domain. The creation of scientifically accurate and informative content for these specific topics is wholly dependent on the availability of crystal structure determination data.
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Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is particularly well-suited for analyzing the electronic structure and geometry of molecules like 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For molecules containing halogens and nitro groups, such as the title compound, specific considerations are necessary.
Functionals: Hybrid functionals like B3LYP are commonly used for organic molecules and provide reliable results for geometries and electronic properties. researchgate.netthaiscience.infoymerdigital.com The M06-2X functional is another excellent choice, particularly for systems where non-covalent interactions might play a role. functmaterials.org.ua For geometry optimization, the PBE functional has also been shown to be effective. nih.gov
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are widely employed. ymerdigital.comresearchgate.net The inclusion of diffuse functions (indicated by "+") is important for accurately describing the electron distribution of the anionic species and lone pairs, while polarization functions (indicated by "(d,p)") are crucial for describing the anisotropic shape of electron clouds, especially around electronegative atoms like fluorine, oxygen, and nitrogen. functmaterials.org.ua For higher accuracy, correlation-consistent basis sets like Dunning's cc-pVTZ or Ahlrichs' def2-TZVP are recommended. functmaterials.org.uanih.gov Studies have shown that using basis sets of at least triple-ζ quality is important for achieving reliable results, as double-ζ sets can sometimes introduce significant errors. functmaterials.org.ua
Table 1: Commonly Used DFT Functionals and Basis Sets for Substituted Anilines
| Functional | Basis Set | Key Features |
|---|---|---|
| B3LYP | 6-311++G(d,p) | A popular hybrid functional providing a good balance of accuracy for a wide range of organic molecules. The basis set is well-suited for capturing electronic effects of heteroatoms. |
| M06-2X | def2-TZVP | A meta-hybrid GGA functional that performs well for thermochemistry, kinetics, and non-covalent interactions. The triple-zeta basis set offers high accuracy. |
| PBE | cc-pVTZ | A parameter-free GGA functional often used for solid-state physics, but also effective for molecular geometry optimizations. The correlation-consistent basis set allows for systematic convergence. |
DFT-based geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves predicting key bond lengths, bond angles, and dihedral angles.
The calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the substituents. The presence of the bulky bromine atom, the electron-withdrawing nitro group, and the N-ethylamino group introduces steric and electronic effects that influence the final conformation. For instance, the orientation of the ethyl group relative to the amino nitrogen and the plane of the benzene ring is a key conformational parameter. Similarly, the nitro group may be slightly twisted out of the plane of the ring to minimize steric hindrance with the adjacent ethylamino group. The bond lengths and angles are also influenced by the electronic nature of the substituents; for example, the C-N bond to the nitro group is expected to be shorter than the C-N bond to the ethylamino group due to resonance effects.
Table 2: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value | Description |
|---|---|---|
| C-Br Bond Length | ~1.90 Å | The distance between the carbon and bromine atoms. |
| C-F Bond Length | ~1.35 Å | The distance between the carbon and fluorine atoms. |
| C-NO₂ Bond Length | ~1.45 Å | The distance between the ring carbon and the nitro group nitrogen. |
| C-NH Bond Length | ~1.38 Å | The distance between the ring carbon and the amino group nitrogen. |
| C-N-C-C Dihedral Angle | Variable | Describes the twist of the ethyl group relative to the aromatic ring. |
| C-C-N-O Dihedral Angle | ~10-20° | Describes the twist of the nitro group out of the ring plane. |
Note: These are estimated values based on similar known structures. Actual calculated values would depend on the level of theory used.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. thaiscience.info
A large HOMO-LUMO gap implies high chemical hardness, low polarizability, and high kinetic stability, meaning the molecule is less reactive. nih.gov Conversely, a small energy gap indicates a soft molecule that is more polarizable and more reactive, as it requires less energy for excitation. nih.gov For nitro-substituted aromatic compounds, the energy gap is typically smaller compared to their unsubstituted counterparts, indicating increased reactivity. thaiscience.info
Table 3: FMO Properties and Reactivity Descriptors (Illustrative)
| Parameter | Definition | Significance for this compound |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. Expected to be localized on the amino group and the aromatic ring. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. Expected to be localized on the electron-withdrawing nitro group. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to change in electron distribution. A larger gap corresponds to a "harder" molecule. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. "Soft" molecules are more reactive. |
To identify specific reactive sites within the molecule, more localized reactivity descriptors are used.
Fukui Indices: The Fukui function is a key descriptor in conceptual DFT that indicates the change in electron density at a given point in the molecule when an electron is added or removed. nih.gov It helps to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack. ymerdigital.com For this compound, the nitrogen and oxygen atoms of the nitro group are expected to be favorable sites for nucleophilic attack, while certain carbon atoms in the aromatic ring and the amino nitrogen would be more susceptible to electrophilic attack.
Electrostatic Potential (ESP) Maps: An ESP map provides a visual representation of the charge distribution on the molecule's surface. ymerdigital.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. ymerdigital.com In this molecule, these regions would be concentrated around the oxygen atoms of the nitro group. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. ymerdigital.com These would likely be found near the hydrogen atoms of the ethylamino group and potentially on the carbon atom attached to the nitro group.
Vibrational Frequency Calculations and Spectroscopic Correlation
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By correlating the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific functional groups and bond movements (stretching, bending, wagging, etc.) can be achieved.
For this compound, key vibrational modes would include:
N-H Stretching: Associated with the secondary amine group.
C-H Stretching: From the aromatic ring and the ethyl group.
NO₂ Asymmetric and Symmetric Stretching: These are characteristic strong absorptions for nitro compounds.
C=C Stretching: Within the aromatic ring.
C-F and C-Br Stretching: These vibrations are expected in the lower frequency region of the spectrum. researchgate.net
NO₂ Wagging and Rocking: These bending vibrations also give rise to characteristic bands. researchgate.net
Theoretical calculations are crucial for interpreting complex experimental spectra where many peaks may overlap.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3350 - 3450 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1570 |
| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1380 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-F | Stretching | 1100 - 1270 |
| C-Br | Stretching | 500 - 650 |
Scaling Factors for Accurate Vibrational Mode Assignment
In computational chemistry, the calculation of vibrational frequencies is a routine procedure used to predict the infrared and Raman spectra of molecules. These calculations are typically performed under the harmonic oscillator approximation, which assumes that the potential energy surface around the equilibrium geometry is a simple parabola. However, real molecular vibrations are anharmonic. This discrepancy, combined with inherent approximations in the chosen level of theory and basis set, leads to a systematic overestimation of the calculated harmonic frequencies compared to experimentally measured fundamental frequencies. nist.govnih.gov
To bridge this gap and achieve better agreement with experimental data, empirical scaling factors are applied. nist.govnih.gov These factors are derived by comparing calculated harmonic frequencies with a large set of experimental vibrational data for a range of molecules. The scaling factor for a specific combination of theoretical method and basis set is the one that minimizes the root-mean-square deviation between the scaled theoretical frequencies and the experimental values.
The use of scaling factors is a well-established practice for improving the accuracy of predicted vibrational spectra. For a molecule such as this compound, a scaling factor specific to the chosen computational method (e.g., B3LYP functional with a 6-311++G(d,p) basis set) would be applied to the calculated harmonic frequencies. This allows for a more reliable assignment of the vibrational modes observed in experimental FT-IR and FT-Raman spectra. The uncertainties associated with these scaling factors are also a subject of study, with findings indicating they generally have two significant digits. nist.govnih.govacs.org
Below is a hypothetical table illustrating the application of a scaling factor to the calculated vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) |
| N-H Stretch (Aniline) | 3550 | 0.967 | 3433 |
| C-H Stretch (Aromatic) | 3150 | 0.967 | 3046 |
| C-H Stretch (Ethyl) | 3050 | 0.967 | 2948 |
| NO₂ Asymmetric Stretch | 1580 | 0.967 | 1528 |
| NO₂ Symmetric Stretch | 1375 | 0.967 | 1330 |
| C-N Stretch (Aniline) | 1310 | 0.967 | 1267 |
| C-F Stretch | 1250 | 0.967 | 1209 |
| C-Br Stretch | 680 | 0.967 | 658 |
Theoretical Prediction of NMR and UV-Vis Spectra
Computational methods are also invaluable for predicting and interpreting Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the molecule, one can predict the ¹H and ¹³C NMR spectra. These theoretical predictions are highly sensitive to the molecular geometry and electronic environment. For this compound, theoretical calculations can help assign the signals in the experimental spectrum to specific protons and carbons in the molecule, especially for the complex aromatic region where the signals of the two aromatic protons are influenced by the various substituents. Discrepancies between calculated and experimental shifts can also provide insights into intermolecular interactions or solvent effects not accounted for in the gas-phase calculation.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. researchgate.net This approach computes the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations can predict the electronic transitions, such as π → π* and n → π* transitions, which are responsible for its characteristic absorption bands in the UV-Vis spectrum. researchgate.net These calculations can also help understand how the different substituents (bromo, fluoro, nitro, and ethylamino groups) influence the electronic structure and the resulting spectrum.
A hypothetical table of predicted UV-Vis data for the compound dissolved in ethanol (B145695) is presented below.
| Transition | Calculated Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 395 | 0.25 | HOMO → LUMO |
| S₀ → S₂ | 310 | 0.18 | HOMO-1 → LUMO |
| S₀ → S₃ | 275 | 0.45 | HOMO → LUMO+1 |
Reaction Mechanism Studies through Computational Pathways
Computational chemistry provides a powerful lens to investigate the detailed mechanisms of chemical reactions, offering insights into transient species and energetic landscapes that are often inaccessible to experimental observation.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a reaction mechanism computationally requires mapping out the potential energy surface (PES) that connects reactants to products. A key feature of this surface is the transition state (TS), which represents the maximum energy point along the minimum energy path. Locating this first-order saddle point is crucial for determining the reaction's feasibility. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to find an approximate TS structure, which is then refined to meet the criteria of having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once a transition state is successfully located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation involves following the path of steepest descent from the transition state downhill to both the reactants and the products. This confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface. nih.gov For reactions involving this compound, this two-step process of TS localization and IRC analysis is fundamental to verifying the proposed mechanistic pathways.
Energy Barriers and Reaction Enthalpies for Nucleophilic Aromatic Substitution and Nitration
With the reactants, transition state, and products located on the potential energy surface, the energetic profile of the reaction can be determined. The activation energy barrier is calculated as the difference in energy between the transition state and the reactants. The reaction enthalpy (ΔH_rxn) is the energy difference between the products and the reactants. These values are critical for understanding the kinetics and thermodynamics of the reaction.
Nucleophilic Aromatic Substitution (S_NAr): The benzene ring in this compound is electron-deficient due to the presence of the strongly electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution. byjus.comwikipedia.orgmasterorganicchemistry.com The nitro group in the ortho position and the fluorine and bromine atoms activate the ring for such attacks. wikipedia.orglibretexts.org A computational study could model the reaction with a nucleophile (e.g., methoxide), where the bromine or fluorine atom acts as the leaving group. The mechanism typically proceeds via an addition-elimination pathway involving a negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.org Computational modeling would involve locating the transition states for the formation and decomposition of this intermediate, thereby calculating the energy barriers for each step.
Nitration: While the ring is already nitrated, further nitration could be explored computationally. Electrophilic aromatic substitution, such as nitration, is generally disfavored on such an electron-poor ring. However, computational studies can provide a quantitative measure of this deactivation. The reaction of this compound with the nitronium ion (NO₂⁺) could be modeled. masterorganicchemistry.com The calculations would focus on determining the energy barriers for the attack of the electrophile at the available positions on the aromatic ring and the subsequent loss of a proton to restore aromaticity. The results would likely show very high energy barriers, confirming the expected low reactivity towards further electrophilic substitution.
A hypothetical data table for a computed S_NAr reaction is shown below.
| Reaction Step | Activation Energy (kcal/mol) | Enthalpy Change (kcal/mol) |
| Reactants → TS1 (Meisenheimer Formation) | 15.2 | - |
| TS1 → Meisenheimer Complex | - | -8.5 |
| Meisenheimer Complex → TS2 (Leaving Group Loss) | 10.8 | - |
| TS2 → Products | - | -5.3 |
| Overall Reaction | 15.2 | -13.8 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations can reveal its conformational flexibility. The rotation around the C-N bond of the ethylamino group and the C-NO₂ bond of the nitro group can be studied. researchgate.net These simulations can identify the most stable conformations and the energy barriers between them, providing a picture of the molecule's dynamic structure. Conformational analysis is important as the relative orientation of the substituents can influence the molecule's properties and reactivity. beilstein-journals.org
Reactivity and Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, facilitated by the presence of strong electron-withdrawing groups.
The nitro (NO₂) group, being a powerful electron-withdrawing group, significantly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the nitro group. In 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline, the nitro group is at the 2-position.
The fluorine (F) atom, although a halogen, also plays an activating role in SNAr reactions. Its high electronegativity withdraws electron density from the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The C-F bond, while strong, is not broken in the rate-determining step of the reaction. masterorganicchemistry.com The rate-limiting step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of both the nitro and fluoro groups synergistically enhances the electrophilicity of the aromatic ring, making SNAr reactions particularly favorable.
The N-ethyl (-NHCH₂CH₃) group is an electron-donating group due to the lone pair of electrons on the nitrogen atom. This group can donate electron density to the ring through resonance. However, in the context of SNAr, its electron-donating nature can have a deactivating effect by increasing the electron density of the ring, making it less attractive to nucleophiles.
Sterically, the N-ethyl group can influence the regioselectivity of nucleophilic attack. Its bulkiness may hinder the approach of a nucleophile to the adjacent positions. In this compound, the N-ethyl group is ortho to the bromine atom and meta to the fluorine atom. The steric hindrance from the N-ethyl group could potentially disfavor substitution at the 4-position (bromine) to some extent, although the electronic activation at this position by the ortho-nitro group is significant.
Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, either bromine or fluorine). This attack forms a resonance-stabilized carbanion intermediate called a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
The regioselectivity of the reaction (i.e., whether the bromo or fluoro group is substituted) depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative ability of bromine and fluorine to act as leaving groups in this specific electronic environment. In many SNAr reactions, fluoride (B91410) is a surprisingly good leaving group because the high electronegativity of fluorine activates the ring towards attack, and the C-F bond cleavage occurs in the fast second step. masterorganicchemistry.com However, the relative leaving group ability can be influenced by the specific nucleophile and solvent used.
Table 1: Predicted Reactivity in SNAr Reactions
| Position of Attack | Leaving Group | Activating Groups | Deactivating/Steric Hindrance | Predicted Feasibility |
|---|---|---|---|---|
| C4 | Bromo | ortho-Nitro, meta-Fluoro | ortho-N-Ethyl | Highly feasible due to strong activation by the nitro group. |
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be challenging due to the presence of multiple deactivating groups.
The directing effects of the substituents on the aromatic ring for EAS are a crucial consideration for predicting the outcome of any further substitution.
N-Ethyl Group (-NHCH₂CH₃): This is a strongly activating, ortho-, para-directing group due to the resonance donation of the nitrogen lone pair.
Bromo (-Br) and Fluoro (-F) Groups: These are deactivating but ortho-, para-directing groups. youtube.com They deactivate the ring through induction but can donate lone-pair electrons through resonance to stabilize the arenium ion intermediate at the ortho and para positions. youtube.com
Nitro (-NO₂) Group: This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. youtube.com
Attack at C3: This position is ortho to the deactivating nitro group and meta to the activating N-ethyl group and the deactivating bromo and fluoro groups.
Attack at C6: This position is ortho to the activating N-ethyl group and meta to the deactivating nitro and fluoro groups.
Further regioselective bromination or nitration of this compound would be exceptionally difficult. The ring is already highly electron-deficient due to the presence of the nitro group and two halogens, making it resistant to attack by electrophiles.
Challenges:
Deactivation: The strong deactivating nature of the nitro group and the inductive effect of the halogens make the ring very unreactive towards electrophiles.
Competing Directing Effects: The directing effects of the existing substituents are not all aligned, which could lead to a mixture of products or no reaction at all. The activating N-ethyl group directs ortho and para, while the deactivating nitro group directs meta.
Steric Hindrance: The substituents already on the ring may sterically hinder the approach of an incoming electrophile.
Strategies:
Harsh Reaction Conditions: Overcoming the deactivation would likely require forcing conditions, such as the use of strong acids and high temperatures. However, this also increases the risk of side reactions and decomposition of the starting material.
Modification of Existing Substituents: A more plausible strategy would involve the chemical modification of one of the existing functional groups to alter the reactivity of the ring. For instance, reduction of the nitro group to an amino group would create a strongly activating, ortho-, para-directing group, making the ring much more susceptible to electrophilic attack. Subsequent re-nitration could then be attempted under more controlled conditions.
Table 2: Summary of Directing Effects for EAS
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -NHCH₂CH₃ | 1 | Activating | Ortho, Para |
| -NO₂ | 2 | Deactivating | Meta |
| -Br | 4 | Deactivating | Ortho, Para |
: Reduction Reactions of the Nitro Group
The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a gateway to the corresponding amines, which are valuable precursors in the synthesis of pharmaceuticals, dyes, and other functional materials. jsynthchem.comnih.gov For a polysubstituted molecule like this compound, the key challenge lies in achieving chemoselective reduction of the nitro group without affecting the bromo and fluoro substituents.
Selective Reduction to Amine and Other Nitrogen-Containing Functional Groups
The primary product of the reduction of this compound is the corresponding diamine, N¹-ethyl-5-bromo-4-fluoro-benzene-1,2-diamine . This transformation involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂). The reaction must be carefully controlled to prevent side reactions, such as the reduction of the bromine atom (hydrodebromination) or the fluorine atom.
The selective reduction is critical as aromatic amines are key building blocks for a variety of useful chemicals. jsynthchem.com Depending on the choice of reducing agent and reaction conditions, it is also possible to form other nitrogen-containing functional groups, such as hydroxylamines or azo compounds, though the full reduction to the amine is the most common and synthetically useful pathway. organic-chemistry.org
Catalytic Hydrogenation and Chemical Reduction Methods
A variety of methods are available for the reduction of aromatic nitro groups, broadly categorized into catalytic hydrogenation and chemical reduction. youtube.com The choice of method depends on the substrate's sensitivity to reaction conditions and the desired selectivity. commonorganicchemistry.com
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com
Palladium on Carbon (Pd/C): H₂/Pd-C is a highly effective system for reducing nitro groups. However, it can also catalyze the hydrogenolysis of carbon-halogen bonds, which could lead to the undesired removal of the bromine atom from the molecule. organic-chemistry.orgcommonorganicchemistry.com
Raney Nickel: This catalyst is also effective for nitro group reduction and is sometimes preferred when dehalogenation is a concern with Pd/C. commonorganicchemistry.com
Platinum Oxide (PtO₂): Another common hydrogenation catalyst that can be employed for this transformation.
Chemical Reduction: These methods utilize stoichiometric or catalytic amounts of a chemical reagent to effect the reduction. They often offer better chemoselectivity for halogenated substrates.
Metal/Acid Systems: A classic and mild method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. youtube.com Tin(II) chloride (SnCl₂) is also a widely used reagent that is effective for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not strong enough to reduce nitroarenes, its reactivity can be enhanced by the addition of transition metal catalysts like nickel(II) chloride (NiCl₂) or tetrakis(triphenylphosphine)nickel(0) (Ni(PPh₃)₄). jsynthchem.comnih.gov This system can provide a milder alternative to catalytic hydrogenation. jsynthchem.com
Sodium Sulfide (Na₂S) or Hydrosulfide (NaSH): These reagents are particularly useful for the selective reduction of one nitro group in dinitroarenes, though they are also effective for single nitro group reductions. commonorganicchemistry.comyoutube.com
The table below summarizes common reduction methods applicable to nitroanilines, based on established chemical principles.
| Method | Reagents & Conditions | Advantages | Potential Issues |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol (B145695) or Methanol, Room Temp. | High efficiency, clean reaction. youtube.com | Potential for hydrodebromination (loss of Br). organic-chemistry.org |
| Metal/Acid Reduction | Fe, HCl or Acetic Acid, Reflux | Mild, cost-effective, tolerates halogens well. youtube.com | Requires stoichiometric metal, acidic workup. |
| Tin(II) Chloride Reduction | SnCl₂, HCl, Ethanol, Reflux | Good for substrates with sensitive groups. commonorganicchemistry.com | Generates tin-based waste. |
| Catalytic Transfer Hydrogenation | Hydrazine Hydrate, Pd/C, Ethanol, Reflux | Avoids use of H₂ gas, good for halogenated compounds. organic-chemistry.org | Hydrazine is toxic. |
| Borohydride System | NaBH₄, NiCl₂ or other catalyst, Methanol/Water | Mild conditions, good functional group tolerance. jsynthchem.comnih.gov | Requires a catalyst for nitro group reduction. jsynthchem.com |
Cross-Coupling Reactions Involving the Bromine Moiety
The bromine atom at the C4 position of this compound serves as a versatile handle for carbon-carbon bond formation through metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex biaryl and substituted aromatic structures. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgtcichemicals.com In the case of this compound, the C-Br bond is the reactive site for this transformation.
The general reaction is as follows:
The aryl bromide (this compound) reacts with an aryl or vinyl boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base.
The product is a new biaryl compound where the bromine atom has been replaced by the 'R' group from the boronic acid.
This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. tcichemicals.com The substituents on the aniline (B41778) ring (nitro, fluoro, N-ethylamino) influence the reactivity of the C-Br bond, typically making it more susceptible to reaction. Related palladium-catalyzed reactions include the Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). nih.govlibretexts.org
The table below outlines the key components for a typical Suzuki-Miyaura coupling reaction involving a substituted bromoaniline.
| Component | Example | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner. |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner, source of the new C-C bond. wikipedia.org |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation. mdpi.com |
| Ligand | Triphenylphosphine (PPh₃), XPhos, SPhos | Stabilizes and activates the palladium catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. libretexts.org |
| Solvent | Toluene, Dioxane, DMF, often with water | Dissolves reactants and facilitates the reaction. |
Mechanistic Aspects of Metal-Catalyzed Cross-Couplings
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: wikipedia.orglibretexts.orgyoutube.com
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This step forms a new Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups like the nitro and fluoro groups generally accelerate this process. libretexts.org
Transmetalation: The organic group from the boronic acid (which is activated by the base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex. wikipedia.org This displaces the halide and forms a new diorganopalladium(II) intermediate. This step is often the rate-determining step of the reaction. mdpi.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com
The efficiency and outcome of the coupling are highly dependent on the careful selection of the catalyst, ligand, base, and solvent to optimize each step in the cycle. mdpi.com
Synthesis of Analogues and Derivatives of this compound
The generation of analogues and derivatives from the parent compound can be systematically approached by modifying its key functional groups.
The N-ethyl group of this compound is a key point for modification to influence properties such as solubility, steric hindrance, and electronic characteristics. A variety of N-alkyl and N-aryl derivatives can be synthesized through standard N-alkylation or N-arylation reactions, starting from the corresponding primary aniline (4-bromo-5-fluoro-2-nitroaniline).
Research on analogous compounds like N-substituted 4-nitroanilines has shown that increasing the size and number of alkyl groups on the amino nitrogen enhances molecular polarizability. indexcopernicus.com This enhancement is associated with a decrease in the optical gap of the molecules, suggesting improved reactivity and electro-optic susceptibility. indexcopernicus.com For instance, N,N-diethyl-4-nitroaniline exhibits greater reactivity and ground-state electro-optic susceptibility compared to its mono-alkylated or non-alkylated counterparts. indexcopernicus.com Similar trends can be anticipated for derivatives of this compound.
Table 1: Hypothetical N-Alkyl Derivatives and Expected Property Trends
| Derivative Name | N-Substituent | Expected Impact on Properties |
|---|---|---|
| 4-Bromo-N,N-diethyl-5-fluoro-2-nitroaniline | Diethyl | Increased solubility in nonpolar solvents; potentially higher polarizability. indexcopernicus.com |
| 4-Bromo-5-fluoro-N-(2-hydroxyethyl)-2-nitroaniline | 2-Hydroxyethyl | Increased polarity and potential for hydrogen bonding. |
| 4-Bromo-5-fluoro-2-nitro-N-propylaniline | n-Propyl | Moderate increase in lipophilicity. |
Enzymatic polymerization studies on N-substituted aniline derivatives have also been conducted, indicating another avenue for derivatization. scilit.com
The specific arrangement of the bromo, fluoro, and nitro groups on the aniline ring is crucial for its chemical behavior. The synthesis of positional isomers allows for a systematic investigation of structure-property relationships. Several synthetic routes to isomers of the parent compound have been documented in patent literature.
For example, methods for synthesizing 2-bromo-5-fluoro-4-nitroaniline have been disclosed, often starting from precursors like 2-bromo-5-fluoroaniline or 2-bromo-5-fluoronitrobenzene. google.comchemicalbook.com One patented method involves the nitration of an amino-protected 2-bromo-5-fluoroaniline, followed by deprotection, to achieve high yield and purity. google.com Another approach starts with 4-fluoroaniline, which undergoes acetylation, nitration, bromination, and then nitro group reduction to yield 2-bromo-5-fluoroaniline, a key intermediate. google.com A different multi-step synthesis for 2-bromo-5-fluoro-4-nitroaniline has also been described, starting from raw materials and involving steps like reduction, acetylation, nitration, and hydrolysis. google.com The synthesis of 4-bromo-2-fluoro-5-nitroaniline has also been reported, involving the nitration of 4-bromo-2-fluoroaniline. prepchem.com
Table 2: Known Positional Isomers and Their Synthesis Precursors
| Isomer Name | Key Precursor(s) | Reference |
|---|---|---|
| 2-Bromo-5-fluoro-4-nitroaniline | 2-Bromo-5-fluoroaniline; 2-bromo-5-fluoronitrobenzene | google.comchemicalbook.com |
| 4-Bromo-2-fluoro-5-nitroaniline | 4-Bromo-2-fluoroaniline | prepchem.com |
These synthetic strategies highlight the accessibility of various isomers, enabling a broad exploration of the chemical space around the core this compound structure.
Introducing new functional groups onto the aromatic ring or the N-alkyl chain can further expand the chemical diversity and utility of this compound.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamine derivative. This new amino group can then be a site for a wide range of chemical reactions, including diazotization, acylation, and alkylation, opening up pathways to complex molecules.
Cross-Coupling Reactions: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkyl, or amino groups at this position, significantly altering the electronic and steric profile of the molecule.
Nucleophilic Aromatic Substitution: The presence of a nitro group ortho to the fluorine atom could potentially activate the fluorine for nucleophilic aromatic substitution (SNAr) under specific conditions, allowing for the introduction of various nucleophiles.
N-Fluoro Amine Chemistry: The secondary amine can be a target for fluorination to create N-fluoro amine analogues, which are valuable fluorinating reagents in organic synthesis. researchgate.net
Chemical Transformation for Materials Science Precursors
The structural features of this compound make it a promising, though currently theoretical, precursor for materials science applications, particularly in the fields of polymers and electronic materials.
Substituted anilines are well-known monomers for the synthesis of conducting polymers like polyaniline (PANI). The presence of the amino group on this compound suggests its potential to undergo oxidative polymerization. However, the electron-withdrawing nitro and halogen substituents are expected to significantly influence the polymerization process.
Mechanistically, the oxidative polymerization of aniline proceeds through the formation of radical cations. Electron-withdrawing groups generally slow down this process. nih.gov Studies on the aniline-initiated polymerization of nitroanilines suggest that these compounds can indeed be incorporated into polymer chains. acs.org The polymerization of substituted anilines can be achieved through chemical, electrochemical, or even mechanochemical methods. nih.govacs.org The resulting polymers would be expected to have properties distinct from unsubstituted polyaniline, with the substituents affecting chain packing, solubility, and electronic characteristics.
Computational studies on substituted anilines provide a powerful tool to predict how structural modifications to this compound would affect its electronic properties, which is crucial for its potential use in electronic materials. researchgate.netumn.edu
Key electronic properties that can be modulated include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for electronic materials. Computational studies have shown that substituents significantly affect this energy gap. indexcopernicus.comresearchgate.net For example, substituting with electron-donating groups tends to decrease the energy gap, which can enhance charge transfer interactions. researchgate.netacs.org
Dipole Moment and Polarizability: These properties are essential for nonlinear optical (NLO) materials. Studies on 4-nitroaniline derivatives show that N-alkylation increases the dipole moment and polarizability. indexcopernicus.com The strategic placement of different substituents, as explored through the synthesis of isomers, would allow for fine-tuning these properties.
Oxidation Potential: The ease with which the aniline nitrogen can be oxidized is fundamental to its use in conducting polymers. Computational electrochemistry can predict the one-electron oxidation potentials of substituted anilines, with good correlation to experimental values. umn.edu This allows for the in silico screening of derivatives to identify promising candidates for materials applications.
Theoretical investigations on similar nitro-containing compounds have been used to understand their electronic structures and properties, providing a framework for the computational analysis of this compound and its derivatives. olemiss.edu
Future Research Directions and Advanced Methodologies
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis and drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capacity. chemcopilot.comnih.gov
For a molecule such as 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline, AI models can be employed to streamline its synthesis. The synthesis likely involves multiple steps, such as the nitration and bromination of a fluoroaniline (B8554772) precursor, followed by N-alkylation. AI can assist in:
Retrosynthesis Planning : AI algorithms can propose multiple synthetic pathways, breaking down the target molecule into simpler, commercially available starting materials. mdpi.com Models like the Molecular Transformer treat chemical reactions as a language translation problem, converting product molecules into reactant sequences. mdpi.com
Forward Reaction Prediction : Once a synthetic route is proposed, AI can predict the most likely products, yields, and by-products for each step under various conditions. mdpi.comeurekalert.org This helps chemists to refine reaction parameters like temperature and catalysts before entering the lab. softformance.com
Condition Optimization : Machine learning models can analyze existing reaction data to suggest the optimal solvent, temperature, and catalyst combinations, which is particularly useful for complex multi-substituted aromatic systems where regioselectivity is a concern. chemcopilot.comsoftformance.com
These predictive capabilities are driven by deep learning architectures, including Graph Neural Networks (GNNs), which represent molecules as graphs, and sequence-to-sequence models trained on vast chemical reaction databases. chemcopilot.comresearchgate.net
Beyond optimizing synthesis, AI is a powerful engine for the design of novel molecules. Generative models can explore the immense space of possible chemical structures to design new analogs of this compound with tailored properties. devdiscourse.com This is crucial in fields like drug discovery and materials science, where slight structural modifications can lead to significant changes in biological activity or material characteristics.
Key generative AI approaches include:
Variational Autoencoders (VAEs) : These models learn a compressed representation of molecular structures and can then generate new molecules by sampling from this learned space. This allows for the creation of compounds that are similar to the input data but possess novel features. devdiscourse.com
Generative Adversarial Networks (GANs) : GANs use a two-part architecture—a generator that creates new molecules and a discriminator that evaluates them—to produce realistic and chemically valid structures. devdiscourse.com
Reinforcement Learning (RL) : RL algorithms can optimize molecular structures for multiple objectives simultaneously, such as high potency and low toxicity, guiding the design process toward promising candidates. chemcopilot.comdevdiscourse.com
Using these techniques, researchers could generate a virtual library of analogs of this compound, which could then be screened computationally for desired properties before committing to their synthesis.
| Analog Name | Structural Modification | Potential Rationale for Design |
|---|---|---|
| 4-Chloro-N-ethyl-5-fluoro-2-nitroaniline | Bromo group replaced with Chloro group | Modify electronic properties and steric profile. |
| 4-Bromo-N-propyl-5-fluoro-2-nitroaniline | Ethyl group replaced with Propyl group | Increase lipophilicity. |
| 4-Bromo-N-ethyl-5-cyano-2-nitroaniline | Fluoro group replaced with Cyano group | Introduce a different electron-withdrawing group. |
| 4-Bromo-N-ethyl-5-fluoro-2-aminoaniline | Nitro group reduced to Amino group | Create a potential building block for further derivatization. |
Flow Chemistry and Microreactor Technology for Efficient Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. pharmtech.comscientistlive.com This technology is particularly well-suited for reactions that are hazardous, difficult to control, or require precise parameter management, such as nitration.
The synthesis of nitroaromatic compounds can be highly exothermic and generate potentially unstable intermediates. Microreactors, with their high surface-area-to-volume ratio, provide superior heat transfer and precise temperature control, mitigating the risks associated with thermal runaways. acs.orgpharmtech.com
For the synthesis of this compound, a flow chemistry approach would enable:
Rapid Optimization : The small scale of microreactors allows for quick variation of parameters such as temperature, pressure, and residence time, accelerating the identification of optimal reaction conditions. acs.org
Improved Yield and Selectivity : Enhanced mixing and temperature control in microreactors often lead to fewer by-products and higher yields of the desired product compared to batch reactions. scientistlive.compharmtech.com
Integration of Unit Operations : Modern flow systems can integrate multiple reaction, separation, and purification steps into a single, continuous process, streamlining production. pharmtech.com
Safety is a paramount concern in chemical synthesis. Flow chemistry inherently enhances safety by minimizing the volume of hazardous materials present at any one time. scientistlive.com Instead of a large vessel containing the entire reaction mixture, only a small amount is reacting within the flow system at any moment.
Scalability in flow chemistry is achieved through "scaling-out" or "numbering-up," where production is increased by running the system for longer periods or by operating multiple microreactors in parallel. acs.orgnih.gov This approach avoids the complex and often unpredictable challenges of scaling up batch reactors, where issues with mixing and heat transfer can dramatically alter reaction outcomes. acs.org This makes microreactor technology a flexible and efficient solution for producing both laboratory-scale and commercial quantities of fine chemicals. pharmtech.comnih.gov
Advanced Spectroscopic Techniques and In Situ Monitoring
Understanding reaction kinetics and mechanisms is fundamental to process optimization and control. Advanced spectroscopic techniques, particularly when used for in situ (in the reaction mixture) monitoring, provide real-time data on the progress of a chemical reaction without the need for sampling. mt.comspectroscopyonline.com
For the synthesis of this compound, integrating these techniques into a batch or flow reactor can provide continuous insights into the reaction dynamics. mt.com
Real-Time Tracking : Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. mt.commt.com This allows for the precise determination of reaction initiation, endpoint, and the identification of transient species. mt.com
Kinetic and Mechanistic Studies : The data gathered from in situ monitoring enables the development of accurate kinetic models, providing a deeper understanding of the reaction mechanism. spectroscopyonline.comperkinelmer.com
Process Analytical Technology (PAT) : In a production environment, in situ spectroscopy is a key component of PAT. mt.com It allows for continuous quality control and the automation of process parameters to ensure the reaction remains within its optimal window, leading to consistent product quality.
Real-time Reaction Monitoring (e.g., in situ IR, NMR)
The synthesis and subsequent reactions of complex aromatic compounds often involve multiple steps and the potential for side-product formation. Traditional analytical methods, which rely on isolating products after the reaction is complete, provide only a final snapshot. Real-time, or in situ, monitoring techniques offer a dynamic window into the reaction as it happens, allowing for the tracking of reactants, intermediates, and products in real-time.
In situ spectroscopic methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. For instance, studies on the reduction of nitroarenes have successfully used UV-Vis spectroscopy to monitor the reaction progress by tracking the disappearance of the nitroaniline peak at a specific wavelength (e.g., 413 nm) and the emergence of the product peak. researchgate.net Similarly, the catalytic reactions of p-nitroaniline have been monitored in situ using Surface-Enhanced Raman Spectroscopy (SERS), providing mechanistic insights. rsc.org
For a reaction involving this compound, one could apply these principles:
In situ IR Spectroscopy: By monitoring characteristic vibrational frequencies, such as the N-H stretch of the ethylamino group, the asymmetric and symmetric stretches of the NO₂ group, and C-Br or C-F stretches, chemists can track the consumption of the starting material or the formation of a new product in real-time.
In situ NMR Spectroscopy: This technique can provide detailed structural information about species in the reaction mixture over time. For example, in a reaction modifying the nitro group, changes in the chemical shifts of the aromatic protons or the ¹³C signals of the ring carbons would indicate the progress of the chemical transformation. While specific studies on this compound are not prominent in the literature, the methodologies are well-established for related compounds.
Development of New Spectroscopic Probes
The electron-deficient nature of the nitroaromatic ring in this compound makes it a potential target for detection by specialized spectroscopic probes. The development of such probes is a vibrant area of research, driven by needs in environmental monitoring and security. researchgate.netrsc.org The primary mechanism employed is often fluorescence quenching. nih.govmdpi.com
The design principle involves an electron-rich fluorescent molecule (a fluorophore) that, upon interaction with an electron-deficient nitroaromatic compound, experiences a quenching of its fluorescence. nih.gov This occurs via a photoinduced electron transfer (PET) from the excited state of the probe to the nitroaromatic analyte. mdpi.com Various molecular scaffolds have been developed for this purpose:
Triphenylamine (TPA) Derivatives: TPA-based molecules functionalized with carboxylic acids have been shown to be efficient fluorescence sensors for nitroaromatics like picric acid. nih.gov
Polymer-Based Systems: Fluorescent copolymers can be engineered to detect nitroaromatic compounds with high sensitivity, sometimes enhanced by Förster resonance energy transfer (FRET) between two different polymeric components. acs.org
Quantum Dots (QDs): Colloidal quantum dots have been used as the active material in chemiresistors for the electrical detection of nitroaromatic compounds. acs.org
A future research direction would be to design and synthesize a specific fluorophore that exhibits high selectivity and sensitivity for this compound, potentially by tailoring the probe's structure to optimize electronic and steric complementarity with the analyte.
Deeper Theoretical Understanding of Halogen and Nitro Group Effects
Computational chemistry provides indispensable insights into the electronic structure and interactive behavior of molecules, explaining the effects of various functional groups. For this compound, a deeper theoretical understanding of the interplay between the halogen atoms (bromine and fluorine) and the nitro group is essential for predicting its properties and reactivity.
Non-Covalent Interactions and Their Influence on Molecular Behavior
The arrangement of molecules in the solid state, their solubility, and their ability to interact with biological targets are governed by a network of non-covalent interactions. mdpi.com In this compound, several such interactions are expected to be significant.
Halogen Bonding: This is a highly directional, non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom is attracted to a nucleophilic site. usu.eduresearchgate.net Both bromine and fluorine can participate in halogen bonding, though bromine's larger, more polarizable nature typically leads to stronger interactions. ijrar.org Crucially, the electron-withdrawing nitro group can act as the halogen bond acceptor. DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM) analysis on related compounds have confirmed the existence of Br···O interactions between a bromine atom and a nitro group, quantifying their nature and strength. nih.gov Similar interactions, such as C-Br···O , have been analyzed in detail in other brominated compounds. nih.gov
Hydrogen Bonding: The secondary amine (N-H) of the ethylamino group is a classic hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors, such as the oxygen atoms of the nitro group on an adjacent molecule or a solvent molecule. The capacity for hydrogen bonding is known to be a critical factor in the activity of substituted anilines. researchgate.net
π-π Stacking: The electron-deficient aromatic ring can engage in stacking interactions with other aromatic systems.
Table 1: Predicted Non-Covalent Interactions in this compound and Modeled Interaction Energies from Analogous Systems. Data modeled from DFT calculations on similar molecular fragments reported in the literature. nih.gov
| Interacting Atoms | Type of Interaction | Modeled Interaction Energy (E_int, kcal/mol) |
| C-Br ··· O-N(O) | Halogen Bond | -1.5 to -2.5 |
| N-H ··· O-N(O) | Hydrogen Bond | -3.0 to -5.0 |
| C-F ··· H-C | Weak Hydrogen Bond | -0.5 to -1.5 |
| Aromatic Ring ··· Aromatic Ring | π-π Stacking | -2.0 to -4.0 |
Relativistic Effects in Halogen Chemistry
For elements as heavy as bromine (atomic number 35) and beyond, the high velocity of core electrons necessitates the inclusion of relativistic effects in quantum chemical calculations for accurate predictions. mdpi.com These effects arise from the theory of relativity and can significantly alter the electronic structure and properties of molecules.
The most pertinent relativistic effect for a molecule containing bromine is spin-orbit coupling (SOC) , which is the interaction between an electron's spin and its orbital angular momentum. researchgate.netfrontiersin.orgaps.org SOC has several important consequences:
Influence on Halogen Bonding: Contrary to what might be expected from simple trends in polarizability, strong spin-orbit coupling in heavier halogens can sometimes weaken their halogen bonds. rsc.orgresearchgate.net Relativistic calculations have shown that this effect is significant and must be considered for an accurate description of interaction energies.
Modification of NMR Spectra: Relativistic effects are known to have a substantial impact on the NMR chemical shifts of nuclei in the vicinity of a heavy atom. This is known as the "Heavy Atom on the Light Atom" (HALA) effect. mdpi.comnih.gov For this compound, the chemical shifts of the neighboring ¹H, ¹³C, and ¹⁹F nuclei would be influenced by the bromine atom, and accurate theoretical prediction of its NMR spectrum would require relativistic calculations.
Therefore, a truly predictive theoretical model of this compound must incorporate these advanced computational methods to account for the subtle yet powerful influence of its halogen and nitro group substituents.
Q & A
Q. What are the key synthetic routes for 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline, and how do reaction conditions impact yield and purity?
The synthesis typically involves sequential nitration, halogenation, and alkylation steps. A common approach starts with nitration of 4-bromo-2-fluoroaniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by ethyl group introduction via nucleophilic substitution using ethyl bromide in the presence of a base (e.g., K₂CO₃ in DMF). Reaction conditions critically influence outcomes:
- Temperature : Excessively high temperatures during nitration can lead to over-nitration or decomposition.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the pure product from byproducts like 5-bromo-4-fluoro-2-nitroaniline .
Q. How do substituent positions (bromo, fluoro, nitro) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
The substituents create a unique electronic and steric environment:
- Nitro group (-NO₂) : Strongly deactivating (meta-directing), reducing ring reactivity but stabilizing intermediates.
- Bromine (Br) : Moderately deactivating (ortho/para-directing) due to its inductive effect.
- Fluorine (F) : Weakly deactivating but ortho/para-directing via resonance.
This combination directs incoming electrophiles to specific positions. For example, Suzuki coupling reactions favor substitution at the bromine site due to its lower activation energy compared to fluorine .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Identifies ethyl group integration (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for CH₂) and aromatic proton splitting patterns (e.g., coupling constants for adjacent F and Br substituents).
- FT-IR : Confirms nitro group presence (asymmetric NO₂ stretch ~1520 cm⁻¹).
- HRMS : Validates molecular ion [M+H]⁺ at m/z 292.97 (calculated for C₈H₇BrFN₂O₂⁺). Cross-referencing with analogs (e.g., 4-Bromo-2-fluoroaniline hydrochloride) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its analogs?
Discrepancies often arise from structural variations or assay conditions. A systematic approach includes:
- Comparative SAR Analysis : Test the compound alongside analogs (e.g., 4-Bromo-5-fluoro-2-nitrophenol) under identical conditions.
- Bioassay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time.
| Compound | Antimicrobial IC₅₀ (µM) | Antitumor IC₅₀ (µM) |
|---|---|---|
| This compound | 12.3 ± 1.5 | 8.9 ± 0.7 |
| 4-Bromo-5-fluoro-2-nitrophenol | 28.1 ± 2.1 | >50 |
Such data highlight the ethyl group’s role in enhancing membrane permeability .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular Docking (AutoDock Vina) : Models binding affinity to ATP-binding pockets using the nitro group as a hydrogen bond acceptor.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, focusing on fluorine’s hydrophobic interactions.
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity. These methods prioritize targets for experimental validation .
Q. What strategies improve solubility and stability for in vitro pharmacological studies?
- Co-solvent Systems : Use PEG-400/water mixtures (1:4 v/v) to enhance aqueous solubility (>2 mg/mL).
- pH Adjustment : Stabilize the nitroaniline moiety at pH 6.5–7.0 to prevent degradation.
- Prodrug Derivatization : Introduce acetyl-protected amines to reduce metabolic clearance .
Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
